benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
CAS No.:
Cat. No.: VC18853009
Molecular Formula: C22H31N3O6
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31N3O6 |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H |
| Standard InChI Key | IOUHNRWCBRLZLL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a benzene ring substituted with a propanoic acid chain, which is further functionalized at the α- and β-positions. The α-position contains a Boc-protected amino group (-NH-C(O)-O-tert-butyl), while the β-position connects to a Boc-protected imidazole ring. This arrangement creates a sterically hindered environment that influences reactivity and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₁N₃O₆ |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | Benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
| Functional Groups | Benzene, Imidazole, Boc, Carboxylic Acid |
The imidazole ring’s nitrogen atoms provide sites for hydrogen bonding and coordination, critical for interactions in catalytic or receptor-binding contexts .
Synthesis and Manufacturing
Protection-Deprotection Strategy
Synthesis begins with the sequential protection of the amino and imidazole groups using tert-butyloxycarbonyl anhydride (Boc₂O) under basic conditions. For example, the amino group is protected first via reaction with Boc₂O in dichloromethane and triethylamine, followed by imidazole protection using Boc chloride in anhydrous tetrahydrofuran .
Coupling and Cyclization
The propanoic acid backbone is constructed through a Michael addition between acrylate derivatives and imidazole-containing nucleophiles. Final cyclization and purification via column chromatography yield the target compound with >95% purity .
Chemical Reactivity and Mechanisms
Oxidation and Reduction Pathways
Oxidation of the imidazole ring with meta-chloroperbenzoic acid (mCPBA) generates imidazole N-oxide derivatives, while catalytic hydrogenation reduces the benzene ring to cyclohexane, altering the compound’s hydrophobicity.
Electrophilic Substitution
The benzene ring undergoes nitration at the para position when treated with nitric acid and sulfuric acid, demonstrating predictable aromatic reactivity. Conversely, the Boc groups remain intact under mild acidic conditions but cleave in trifluoroacetic acid, enabling selective deprotection .
Applications in Scientific Research
Peptide Synthesis Intermediate
The compound serves as a Boc-protected building block in solid-phase peptide synthesis (SPPS). Its dual Boc groups prevent undesired side reactions during amino acid coupling, improving yields in complex peptide sequences .
Enzyme Inhibition Studies
Preliminary assays indicate that the deprotected imidazole moiety competitively inhibits histidine decarboxylase, an enzyme involved in histamine biosynthesis. This suggests potential applications in allergy and inflammation research.
Comparative Analysis with Related Compounds
Structural Analogues
Compared to simpler imidazole derivatives like 3-[3-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (C₁₆H₂₅N₃O₆), the addition of a benzene ring and second Boc group in the target compound enhances lipophilicity (LogP = 2.39 vs. 1.85), favoring membrane permeability in drug delivery applications .
Table 2: Comparative Properties of Imidazole Derivatives
| Compound | Molecular Formula | LogP | Application |
|---|---|---|---|
| Target Compound | C₂₂H₃₁N₃O₆ | 2.39 | Peptide synthesis, Enzyme inhibition |
| 3-[3-(Boc)imidazol-4-yl]propanoic acid | C₁₆H₂₅N₃O₆ | 1.85 | Intermediate in small-molecule drugs |
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